Cas no 85068-36-6 (2,5-Difluorobenzophenone)

2,5-Difluorobenzophenone structure
2,5-Difluorobenzophenone structure
상품 이름:2,5-Difluorobenzophenone
CAS 번호:85068-36-6
MF:C13H8F2O
메가와트:218.198830604553
MDL:MFCD00009899
CID:60816
PubChem ID:87557828

2,5-Difluorobenzophenone 화학적 및 물리적 성질

이름 및 식별자

    • (2,5-Difluorophenyl)(phenyl)methanone
    • (2,5-difluorophenyl)-phenylmethanone
    • 2,5-Difluorobenzophenone
    • (2,5-Difluorophenyl)phenylmethanone
    • (2,5-difluoro-phenyl)-phenyl-methanone
    • Methanone, (2,5-difluorophenyl)phenyl-
    • 2,5-difluoro diphenylmethanone
    • HSCUAAMDKDZZKG-UHFFFAOYSA-N
    • 2,5-difluorophenyl phenyl ketone
    • PubChem4214
    • 2.5-difluorobenzophenone
    • 2,5-difluoro benzophenone
    • SBB067424
    • PC2691
    • DT2064
    • PS-7
    • (2,5-Difluorophenyl)phenylmethanone (ACI)
    • DTXCID40156631
    • AKOS005063990
    • PS-7906
    • (2,5-Difluorophenyl)(phenyl)methanone #
    • AC-1569
    • Z37BAF7S2A
    • NS00022836
    • EINECS 285-298-2
    • DB-020075
    • 85068-36-6
    • SCHEMBL333382
    • UNII-Z37BAF7S2A
    • SY049263
    • MFCD00009899
    • DTXSID40234140
    • MDL: MFCD00009899
    • 인치: 1S/C13H8F2O/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H
    • InChIKey: HSCUAAMDKDZZKG-UHFFFAOYSA-N
    • 미소: O=C(C1C(F)=CC=C(F)C=1)C1C=CC=CC=1
    • BRN: 4417185

계산된 속성

  • 정밀분자량: 218.05400
  • 동위원소 질량: 218.05432120g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 16
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 248
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 17.1
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 3.3

실험적 성질

  • 색과 성상: 회황색 액체
  • 밀도: 1.262
  • 융해점: No data available
  • 비등점: 123°C/0.3mmHg(lit.)
  • 플래시 포인트: >110°C
  • 굴절률: 1.5693
  • PSA: 17.07000
  • LogP: 3.19580
  • 용해성: 미확정

2,5-Difluorobenzophenone 보안 정보

2,5-Difluorobenzophenone 세관 데이터

  • 세관 번호:2914700090
  • 세관 데이터:

    중국 세관 번호:

    2914700090

    개요:

    2914700090 기타 케톤과 퀴논의 할로겐화 \ 유황화 파생물 (질화 및 아질화 파생물 포함).부가가치세: 17.0% 환급률: 9.0% 감독관리조건: 최혜국대우관세 없음: 5.5% 일반관세: 30.0%

    신고 요소:

    제품명, 성분함량, 용도, 아세톤 신고포장

    요약:

    HS: 2914700090 케톤과 퀴논의 할로겐, 유황화, 질화 또는 아질화 파생물, 기타 산소 기능 여부에 관계없이 세금 환급율: 9.0% 규제 조건: 부가가치세 없음: 17.0% 최혜국 대우 관세: 5.5% 일반 관세: 30.0%

2,5-Difluorobenzophenone 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Oakwood
001936-1g
2,5-Difluorobenzophenone
85068-36-6 98%
1g
$11.00 2024-07-19
BAI LING WEI Technology Co., Ltd.
535562-5G
2,5-Difluorobenzophenone, 97%
85068-36-6 97%
5G
¥ 200 2022-04-26
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B22926-1g
2,5-Difluorobenzophenone, 97+%
85068-36-6 97+%
1g
¥385.00 2023-02-25
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R031572-5g
2,5-Difluorobenzophenone
85068-36-6 97%
5g
¥311 2024-05-21
Fluorochem
001936-10g
2,5-Difluorobenzophenone
85068-36-6 98%
10g
£40.00 2022-03-01
Chemenu
CM157290-500g
2,5-Difluorobenzophenone
85068-36-6 95%
500g
$643 2021-06-17
Apollo Scientific
PC2691-25g
2,5-Difluorobenzophenone
85068-36-6 97%
25g
£45.00 2025-02-21
Key Organics Ltd
PS-7906-20MG
2,5-Difluorobenzophenone
85068-36-6 >90%
20mg
£76.00 2023-04-18
Chemenu
CM157290-500g
2,5-Difluorobenzophenone
85068-36-6 95%
500g
$643 2022-06-10
Key Organics Ltd
PS-7906-1MG
2,5-Difluorobenzophenone
85068-36-6 >90%
1mg
£37.00 2025-02-09

2,5-Difluorobenzophenone 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Water Catalysts: 2,2′-Biquinoline ,  Palladium diacetate Solvents: Dimethyl sulfoxide ;  6 h, 80 °C
참조
Pd(II)-Catalyzed Denitrogenative and Desulfinative Addition of Arylsulfonyl Hydrazides with Nitriles
Meng, Mengting; Yang, Liangfeng; Cheng, Kai ; Qi, Chenze, Journal of Organic Chemistry, 2018, 83(6), 3275-3284

합성회로 2

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 1.5 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  3 h, rt
1.3 Reagents: Water
참조
Ortho-Lithiation driven one-pot synthesis of quinazolines via [2 + 2 + 2] cascade annulation of halofluorobenzenes with nitriles
Hsueh, Jen-Chun; Szu, Fu-En; Yu, Yin-Yin; Leung, Man-kit, Organic & Biomolecular Chemistry, 2023, 21(25), 5297-5304

합성회로 3

반응 조건
1.1 Catalysts: Silver carbonate Solvents: Acetonitrile ;  60 min, 60 °C
참조
Silver-catalyzed decarboxylative acylation of arylglyoxylic acids with arylboronic acids
Cheng, Kai; Zhao, Baoli; Qi, Chenze, RSC Advances, 2014, 4(89), 48698-48702

합성회로 4

반응 조건
1.1 Catalysts: Palladium trifluoroacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: tert-Butyl methyl ether ;  6 h, 1 atm, 80 °C
참조
Carbonylative coupling of aryl tosylates/triflates with arylboronic acids under CO atmosphere
Hao, Cheng Yi; Wang, Dan; Li, Ya Wei; Dong, Lin Lin; Jin, Ying; et al, RSC Advances, 2016, 6(89), 86502-86509

합성회로 5

반응 조건
1.1 Reagents: Oxygen Catalysts: Sodium azide Solvents: Water ;  16 h, rt
참조
Photo-Induced Cleavage of Alkenes to Carbonyls in Water
Yue, Xiaoguang; Ouyang, Yani; Zhu, Jiashun; Yue, Jingfang; Peng, Jiehai; et al, Asian Journal of Organic Chemistry, 2023, 12(6),

합성회로 6

반응 조건
1.1 Reagents: Acetic acid ,  Oxygen Catalysts: Rose Bengal sodium salt Solvents: Water ;  1 min; 48 h, rt
참조
Photo-induced oxidative cleavage of C-C double bonds of olefins in water
Zhang, Yilan; Yue, Xiaoguang; Liang, Chenfeng; Zhao, Jianming; Yu, Wenbo; et al, Tetrahedron Letters, 2021, 80,

합성회로 7

반응 조건
1.1 Catalysts: Potassium persulfate ,  Silver nitrate Solvents: Water ;  1 h, 25 °C
참조
Ag(I)/persulfate-catalyzed decarboxylative coupling of α-oxocarboxylates with organotrifluoroborates in water under room temperature
Chang, Sheng; Wang, Jian Feng; Dong, Lin Lin; Wang, Dan; Feng, Bo; et al, RSC Advances, 2017, 7(82), 51928-51934

합성회로 8

반응 조건
1.1 Reagents: Lithium tert-butoxide Solvents: Toluene ;  48 h, 80 °C
참조
Transition Metal Catalyst-Free, Base-Promoted 1,2-Additions of Polyfluorophenylboronates to Aldehydes and Ketones
Liu, Zhiqiang ; Kole, Goutam Kumar ; Budiman, Yudha P. ; Tian, Ya-Ming ; Friedrich, Alexandra ; et al, Angewandte Chemie, 2021, 60(30), 16529-16538

합성회로 9

반응 조건
1.1 Reagents: Bromobenzene ,  Cesium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: o-Xylene ;  16 h, 150 °C; 150 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
Steric and Electronic Effects Influencing β-Aryl Elimination in the Pd-catalyzed Carbon-Carbon Single Bond Activation of Triarylmethanols
Bour, James R.; Green, Jacob C.; Winton, Valerie J.; Johnson, Jeffrey B., Journal of Organic Chemistry, 2013, 78(4), 1665-1669

합성회로 10

반응 조건
1.1 Reagents: Aluminum chloride
참조
The reaction of 4-alkyl-3-thiosemicarbazides with β-halo ketones
Jones, Winton D. Jr.; Kane, John M.; Sill, Arthur D., Journal of Heterocyclic Chemistry, 1983, 20(5), 1359-61

2,5-Difluorobenzophenone Raw materials

2,5-Difluorobenzophenone Preparation Products

추천 기사

추천 공급업체
Jinta Yudi Pharmaceutical Technology Co., Ltd.
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Enjia Trading Co., Ltd
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중국 공급자
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Enjia Trading Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
BIOOKE MICROELECTRONICS CO.,LTD
Shanghai Xinsi New Materials Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shanghai Xinsi New Materials Co., Ltd